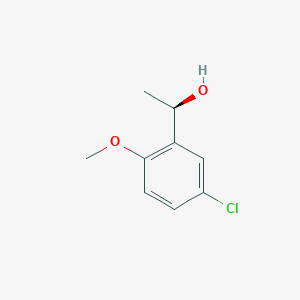

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of aromatic alcohols. This compound is characterized by the presence of a chloro and methoxy substituent on the benzene ring, along with a hydroxyl group attached to an ethan-1-ol chain. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, ®-1-(5-Chloro-2-methoxyphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation to Ketone

The hydroxyl group undergoes oxidation to form 1-(5-chloro-2-methoxyphenyl)ethan-1-one ( ). This reaction is typically mediated by oxidizing agents like pyridinium chlorochromate (PCC) or under Jones oxidation conditions.

| Property | Value | Source |

|---|---|---|

| Product Molecular Weight | 184.62 g/mol | |

| Product Boiling Point | 278.1 ± 25.0°C (760 mmHg) | |

| Reaction Yield | 54–95% (varies by method) |

Mechanism : The oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. The stereochemistry at the chiral center is retained in the resulting ketone due to the planar intermediate .

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetyl chloride in the presence of a base (e.g., triethylamine) yields the corresponding acetate ester .

Example Reaction :

This compound+CH3COClEt3NCH3COO-C6H3(Cl)(OCH3)−CH3+HCl

| Condition | Detail | Source |

|---|---|---|

| Solvent | Dichloromethane or THF | |

| Catalyst | Triethylamine | |

| Yield | 70–90% |

Substitution Reactions

The hydroxyl group can be converted to a bromide via treatment with PBr₃ or HBr, forming 1-(5-chloro-2-methoxyphenyl)ethyl bromide. This intermediate is useful in nucleophilic substitution or cross-coupling reactions .

Example Pathway :

(R)-AlcoholPBr3(R)-1-(5-Chloro-2-methoxyphenyl)ethyl bromideSN2Derivatives

| Parameter | Value | Source |

|---|---|---|

| Bromination Agent | PBr₃ in diethyl ether | |

| Reaction Time | 12–24 hours (reflux) |

Condensation Reactions

The compound participates in Claisen-Schmidt condensations with aromatic aldehydes to form chalcones after oxidation to the ketone .

Example : Reaction with 2-methoxybenzaldehyde under basic conditions:

1-(5-Chloro-2-methoxyphenyl)ethanone+ArCHONaOH/EtOHChalcone Derivative

| Condition | Detail | Source |

|---|---|---|

| Solvent | Ethanol | |

| Base | 40% NaOH | |

| Yield | 68–81% |

Hydrazone Formation

The oxidized ketone reacts with hydrazine hydrate to form hydrazones, which can cyclize into pyrazoline derivatives under acidic conditions .

Reaction :

1-(5-Chloro-2-methoxyphenyl)ethanone+N2H4→HydrazoneΔPyrazoline

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 1.5–2 hours (reflux) | |

| Catalyst | Acetic acid |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Wirkmechanismus

The mechanism of action of ®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the chloro and methoxy substituents can influence its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-1-(5-Chloro-2-methoxyphenyl)ethanone

- ®-1-(5-Chloro-2-methoxyphenyl)ethanal

- ®-1-(5-Chloro-2-methoxyphenyl)ethane

Uniqueness

®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups and stereochemistry. The presence of both chloro and methoxy substituents on the benzene ring, along with the hydroxyl group on the ethan-1-ol chain, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Biologische Aktivität

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol, a compound derived from the 5-chloro-2-methoxyphenyl structure, has garnered attention in pharmacological research for its diverse biological activities. This article compiles findings from various studies focusing on its anti-inflammatory, analgesic, antibacterial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound's structure features a chloro and methoxy substituent on a phenyl ring, contributing to its biological activity. The presence of these functional groups enhances the compound's interaction with biological targets.

Anti-inflammatory and Analgesic Activities

Studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In a study involving carrageenan-induced hind paw edema in mice, the compound showed marked inhibition compared to control groups, indicating its potential as an anti-inflammatory agent. The analgesic effects were evaluated using hot-plate and tail-flick tests, revealing substantial pain relief at a dosage of 100 mg/kg .

Antibacterial Activity

The antibacterial activity of this compound has been assessed against various strains of bacteria. Research indicates that derivatives of this compound exhibit effective inhibition against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. Notably, modifications to the phenyl ring, such as the introduction of electron-withdrawing groups, significantly affect the antibacterial potency .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Results showed that the compound possesses considerable antioxidant activity, comparable to known antioxidants like ascorbic acid. This property is attributed to its ability to donate electrons and neutralize free radicals, thus protecting cells from oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation . The compound's structural features contribute to its selective toxicity towards cancer cells while sparing normal cells.

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C9H11ClO2 |

|---|---|

Molekulargewicht |

186.63 g/mol |

IUPAC-Name |

(1R)-1-(5-chloro-2-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |

InChI-Schlüssel |

SZSSGZBQJZZVER-ZCFIWIBFSA-N |

Isomerische SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)OC)O |

Kanonische SMILES |

CC(C1=C(C=CC(=C1)Cl)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.